molecular formula C14H14FNO2S B280847 4-fluoro-N,3-dimethyl-N-phenylbenzenesulfonamide

4-fluoro-N,3-dimethyl-N-phenylbenzenesulfonamide

Cat. No. B280847
M. Wt: 279.33 g/mol
InChI Key: BELRHANYXDDVHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N,3-dimethyl-N-phenylbenzenesulfonamide is a chemical compound that has gained attention in scientific research due to its pharmacological properties. This compound is also known as F13714, and it is a sulfonamide derivative that belongs to the class of arylsulfonamides. In

Mechanism of Action

The mechanism of action of 4-fluoro-N,3-dimethyl-N-phenylbenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as carbonic anhydrase and histone deacetylase. These enzymes are involved in various cellular processes, including cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluoro-N,3-dimethyl-N-phenylbenzenesulfonamide have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces the production of inflammatory cytokines. In vivo studies have demonstrated that 4-fluoro-N,3-dimethyl-N-phenylbenzenesulfonamide reduces tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-fluoro-N,3-dimethyl-N-phenylbenzenesulfonamide in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research involving 4-fluoro-N,3-dimethyl-N-phenylbenzenesulfonamide. One area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of cancer and neurodegenerative diseases. Another area of focus is the elucidation of the mechanism of action of this compound, which could provide insight into its potential therapeutic targets. Additionally, research could be conducted to optimize the synthesis method of 4-fluoro-N,3-dimethyl-N-phenylbenzenesulfonamide to improve yield and purity.

Synthesis Methods

The synthesis of 4-fluoro-N,3-dimethyl-N-phenylbenzenesulfonamide involves the reaction of 4-fluoro-N-phenylbenzenesulfonamide and dimethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The product is obtained in good yield and high purity.

Scientific Research Applications

4-fluoro-N,3-dimethyl-N-phenylbenzenesulfonamide has been studied for its potential therapeutic applications. It has been found to have antitumor activity, and it has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use as an anti-inflammatory agent. In addition, 4-fluoro-N,3-dimethyl-N-phenylbenzenesulfonamide has been investigated for its role in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

properties

Molecular Formula

C14H14FNO2S

Molecular Weight

279.33 g/mol

IUPAC Name

4-fluoro-N,3-dimethyl-N-phenylbenzenesulfonamide

InChI

InChI=1S/C14H14FNO2S/c1-11-10-13(8-9-14(11)15)19(17,18)16(2)12-6-4-3-5-7-12/h3-10H,1-2H3

InChI Key

BELRHANYXDDVHV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)C2=CC=CC=C2)F

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)C2=CC=CC=C2)F

Origin of Product

United States

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